Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate
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Overview
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of the amino acid. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate typically involves the protection of the amino group of the amino acid with a benzyloxycarbonyl group. This can be achieved through the reaction of the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids such as trifluoroacetic acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Deprotection: Palladium on carbon (Pd/C) for hydrogenation or trifluoroacetic acid.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products Formed
Hydrolysis: The corresponding carboxylic acid and methanol.
Deprotection: The free amino acid and benzyl alcohol.
Coupling Reactions: Peptides or peptide derivatives.
Scientific Research Applications
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate can be compared with other protected amino acid derivatives such as:
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate: Uses a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
Methyl (2S)-2-{[(fluoren-9-ylmethoxy)carbonyl]amino}pentanoate: Uses a fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group.
The uniqueness of this compound lies in the stability and ease of removal of the benzyloxycarbonyl group, making it a preferred choice in certain synthetic applications.
Properties
IUPAC Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-7-12(13(16)18-2)15-14(17)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,15,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVOBSFGSGXXAD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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